1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid
Overview
Description
1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoreleasable Protecting Groups for Carboxylic Acids
Research on dimethylphenacyl chromophores has introduced them as new photoremovable protecting groups for carboxylic acids. These compounds, upon direct photolysis, lead to the formation of corresponding carboxylic acids in almost quantitative yields, demonstrating their utility in light-mediated synthesis processes without requiring photosensitizers (Klan, Zabadal, & Heger, 2000).
Lanthanide Metal-Organic Frameworks for Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed for luminescence sensing of benzaldehyde derivatives. These frameworks exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions and are selectively sensitive to benzaldehyde-based derivatives, showcasing their application in fluorescence sensing technologies (B. Shi et al., 2015).
Copper-Based Dye-Sensitized Solar Cells (DSCs)
Copper(I) complexes with 6,6'-disubstituted 2,2'-bipyridine ligands bearing carboxylic acid substituents have been synthesized for use in copper-based dye-sensitized solar cells. This research offers insights into the design of copper complexes for renewable energy applications, with a focus on improving the efficiency and stability of DSCs (E. Constable et al., 2009).
Dinuclear Gold(III) Compounds with Bipyridyl Ligands
A study on dinuclear gold(III) oxo complexes with bipyridyl ligands explored their potential as cytotoxic and anticancer agents. The compounds showed moderate to high cytotoxic properties against human ovarian carcinoma cell lines, suggesting their relevance in developing new anticancer therapies (A. Casini et al., 2006).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-3-5-12(7-10(9)2)15-8-11(14(17)18)4-6-13(15)16/h3,5,7,11H,4,6,8H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWHCQWAKVFTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CCC2=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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